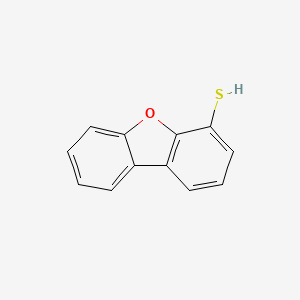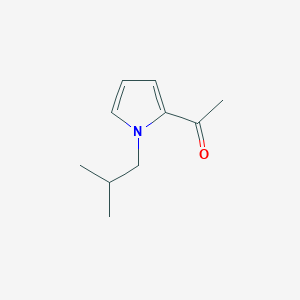
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate is an organic phosphate ester compound. It is characterized by its long hydroxyalkyl chain and the presence of two phosphate ester groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate typically involves a series of chemical reactions starting from a long-chain alcohol. The process includes the following steps:
Esterification: The long-chain alcohol undergoes esterification with phosphoric acid to form the phosphate ester.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate ester groups to other functional groups.
Substitution: The phosphate ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit oxidative reactions by acting as an antioxidant, thereby protecting cells and materials from oxidative damage. The specific pathways involved include the scavenging of free radicals and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,9,12-Tetraoxanonacosan-1-ol, dihydrogen phosphate
- 2-[2-[2-(2-heptadecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
Comparison
Compared to similar compounds, 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate is unique due to its longer hydroxyalkyl chain and the presence of multiple phosphate ester groups. These structural features contribute to its enhanced stability and reactivity, making it more effective as an antioxidant and protective agent .
Eigenschaften
CAS-Nummer |
70198-18-4 |
|---|---|
Molekularformel |
C25H53O8P |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
2-[2-[2-(2-heptadecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C25H53O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-19-30-20-21-31-22-23-32-24-25-33-34(26,27)28/h2-25H2,1H3,(H2,26,27,28) |
InChI-Schlüssel |
MPESRJWPJGWNME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOCCOCCOCCOCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


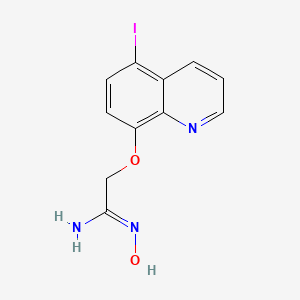
![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)
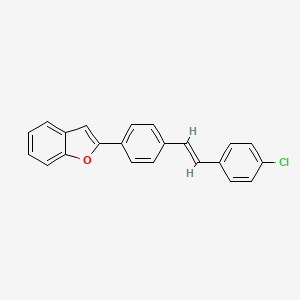
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
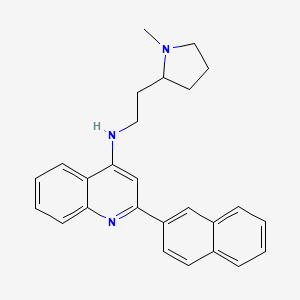
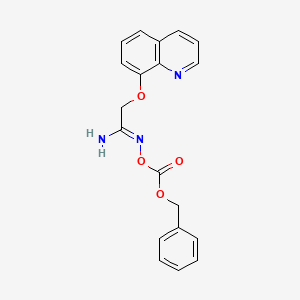

![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)
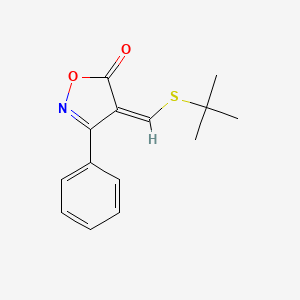

![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)
